molecular formula C30H28N6O B10832913 3-(3-(4-(4-(5-oxo-1,6-naphthyridin-6(5H)-yl)phenyl)piperazin-1-yl)propyl)-1H-indole-5-carbonitrile

3-(3-(4-(4-(5-oxo-1,6-naphthyridin-6(5H)-yl)phenyl)piperazin-1-yl)propyl)-1H-indole-5-carbonitrile

Cat. No.: B10832913
M. Wt: 488.6 g/mol
InChI Key: QGUBOPJCHFVENQ-UHFFFAOYSA-N
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Description

Aryl piperazine derivative 16 is a compound that belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. Piperazine moieties are frequently found in drugs due to their impact on the physicochemical properties of the final molecule, their structural and conformational characteristics, and their easy handling in synthetic chemistry .

Preparation Methods

The synthesis of aryl piperazine derivative 16 typically involves the following steps:

Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Aryl piperazine derivative 16 undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of aryl piperazine derivative 16 involves its interaction with specific molecular targets. For example, it can bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This compound also interacts with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Aryl piperazine derivative 16 can be compared with other similar compounds, such as:

The uniqueness of aryl piperazine derivative 16 lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C30H28N6O

Molecular Weight

488.6 g/mol

IUPAC Name

3-[3-[4-[4-(5-oxo-1,6-naphthyridin-6-yl)phenyl]piperazin-1-yl]propyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C30H28N6O/c31-20-22-5-10-28-27(19-22)23(21-33-28)3-2-13-34-15-17-35(18-16-34)24-6-8-25(9-7-24)36-14-11-29-26(30(36)37)4-1-12-32-29/h1,4-12,14,19,21,33H,2-3,13,15-18H2

InChI Key

QGUBOPJCHFVENQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC=C(C=C4)N5C=CC6=C(C5=O)C=CC=N6

Origin of Product

United States

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